molecular formula C7H5Br2FO B8028887 1,4-Dibromo-2-fluoro-3-methoxybenzene CAS No. 919355-44-5

1,4-Dibromo-2-fluoro-3-methoxybenzene

Cat. No.: B8028887
CAS No.: 919355-44-5
M. Wt: 283.92 g/mol
InChI Key: OIDSRWHTOBUIQE-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-3-methoxybenzene (CAS 919355-44-5) is a versatile benzene derivative of significant interest in synthetic and medicinal chemistry. This compound, with the molecular formula C 7 H 5 Br 2 FO and a molecular weight of 283.920 g/mol, serves as a valuable multifunctional building block for the synthesis of complex organic molecules [ ]. Research Applications and Value Its primary research value lies in its application as a key synthetic intermediate. The strategic placement of bromine, fluorine, and methoxy substituents on the benzene ring makes it an ideal precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid diversification of chemical space around the benzine core. Furthermore, its structure is highly relevant in the development of novel bioactive compounds. Research indicates that molecules incorporating 2-fluoro-4-methoxy phenyl moieties demonstrate a wide spectrum of antimicrobial activity [ antimicrobial agent development and other drug discovery programs. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting. For long-term stability, store the material at 4-8°C [

Properties

IUPAC Name

1,4-dibromo-2-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDSRWHTOBUIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582379
Record name 1,4-Dibromo-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-44-5
Record name 1,4-Dibromo-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves nucleophilic aromatic substitution (NAS) of a fluorine atom in 1,4-dibromo-2,3-difluorobenzene with a methoxy group.

Procedure (Sources,):

  • Starting Material : 1,4-Dibromo-2,3-difluorobenzene.

  • Reagents : Sodium methoxide (NaOMe), anhydrous tetrahydrofuran (THF).

  • Conditions :

    • Reaction temperature: 90°C.

    • Duration: 24 hours under argon atmosphere.

  • Workup :

    • Extraction with dichloromethane.

    • Washing with water, drying over Na₂SO₄.

    • Purification via silica gel chromatography (hexane/dichloromethane).

Key Data :

ParameterValue
Yield81.4%
Purity (GC)>99%
RegioselectivityExclusive substitution at position 3

Mechanistic Insight :

The methoxide ion attacks the electron-deficient aromatic ring at the meta position relative to bromine, driven by the directing effects of bromine and fluorine. The reaction proceeds via a two-step addition-elimination mechanism.

Sequential Bromination and Methoxylation

Reaction Overview

This two-step approach involves introducing bromine atoms into a fluorinated methoxybenzene precursor.

Step 1: Bromination of 2-Fluoro-3-methoxybenzene

  • Starting Material : 2-Fluoro-3-methoxybenzene.

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS), Lewis acid catalyst (e.g., FeBr₃).

  • Conditions :

    • Solvent: Chloroform or carbon tetrachloride.

    • Temperature: 0–25°C.

Step 2: Directed Bromination

  • Reagents : Tetrabutylammonium tribromide (Bu₄NBr₃), potassium phosphate (K₃PO₄).

  • Conditions (Source):

    • Solvent: Acetonitrile (MeCN).

    • Temperature: 100°C for 6–16 hours.

Key Data :

ParameterValue
Total Yield67–75%
Selectivity>20:1 for 1,4-dibromination

Limitations :

  • Requires precise control of stoichiometry to avoid polybromination.

Halogen Exchange and Methoxylation

Reaction Overview

A patent-derived method (Source) adapts halogen exchange and formylation for intermediate synthesis.

Procedure :

  • Metal-Halogen Exchange :

    • Reagents : Isopropyl magnesium chloride (iPrMgCl), THF.

    • Conditions : 0–5°C for 1 hour.

  • Formylation :

    • Reagents : Dimethylformamide (DMF).

    • Conditions : 0–5°C for 4 hours.

  • Methoxylation :

    • Reagents : Methanol (MeOH), potassium carbonate (K₂CO₃).

    • Conditions : 50°C overnight.

Key Data :

ParameterValue
Intermediate Yield74% (2-fluoro-4-bromobenzaldehyde)
Final Product Yield57% overall

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Direct MethoxylationHigh regioselectivity, one-stepRequires difluorinated precursor81.4%
Sequential BrominationFlexible substrate scopeMulti-step, lower overall yield67–75%
Halogen ExchangeScalable for industrial productionComplex purification steps57%

Critical Considerations

  • Regioselectivity : Bromine’s strong electron-withdrawing effect directs methoxylation to the meta position.

  • Solvent Choice : Polar aprotic solvents (e.g., THF, MeCN) enhance NAS efficiency.

  • Catalyst Impact : Lewis acids like FeBr₃ improve bromination kinetics but risk over-halogenation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids under inert atmosphere.

Major Products:

  • Substituted benzene derivatives.
  • Oxidized products like aldehydes and acids.
  • Reduced products like alcohols.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Dibromo-2-fluoro-3-methoxybenzene can be synthesized through various methods, including metal halogen exchange reactions. A notable process involves the reaction of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) to yield intermediates that can be further processed into other functionalized compounds like 4-bromo-2-methoxybenzaldehyde .

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H7Br2F
  • CAS Number: 1000576-44-2

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of various derivatives through nucleophilic substitution reactions. For instance, it can be transformed into 4-bromo-2-methoxybenzaldehyde via a two-step process involving metal halogen exchange followed by formylation . This compound can then be utilized in further synthetic pathways to create complex aromatic systems.

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of this compound have been investigated for their potential biological activities. The fluorine atom enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development. Research has shown that such halogenated compounds can exhibit improved efficacy against certain biological targets .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for use in organic solar cells and light-emitting diodes (LEDs). The incorporation of halogens like bromine and fluorine can modify the electronic band structure, enhancing the performance of these materials .

Case Studies

Case Study 1: Synthesis of Functionalized Aromatics
A study demonstrated the efficient synthesis of functionalized aromatic compounds using this compound as a starting material. The reaction conditions were optimized to achieve high yields with minimal by-products. The resulting compounds showed promising activities in biological assays, indicating potential applications in drug discovery .

Case Study 2: Organic Solar Cells
Research on organic solar cells highlighted the use of derivatives from this compound as donor materials. These materials exhibited favorable charge transport properties and stability under operational conditions, leading to enhanced photovoltaic performance compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-fluoro-3-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine and fluorine affects the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1,4-Dibromo-2-fluoro-3-methoxybenzene and related compounds based on available evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Applications/Notes
This compound* N/A C₇H₅Br₂FO ~307.92 (calc.) Br (1,4), F (2), OCH₃ (3) Research use; limited data
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 C₆H₂Br₂F₂ 271.89 Br (1,4), F (2,3) Laboratory chemical synthesis
2-Chloro-1,4-difluoro-3-methylbenzene 90292-64-1 C₇H₅ClF₂ 162.56 Cl (2), F (1,4), CH₃ (3) Intermediate in pharmaceuticals
1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 Cl (1,5), OCH₃ (3), NO₂ (2) Nitroaromatic research

Notes:

  • Electronic Effects: The methoxy group in this compound may enhance solubility in polar solvents compared to non-oxygenated analogs (e.g., 1,4-Dibromo-2,3-difluorobenzene) .
  • Safety : Halogenated aromatics (e.g., 1,4-Dibromo-2,3-difluorobenzene) require stringent handling protocols, including inert atmospheres and PPE, due to toxicity risks .

Research and Application Gaps

Current evidence lacks direct studies on this compound, highlighting the need for further investigation into its:

  • Spectroscopic data (NMR, IR).
  • Catalytic applications (e.g., cross-coupling reactions).

Biological Activity

1,4-Dibromo-2-fluoro-3-methoxybenzene is a halogenated aromatic compound characterized by its unique structural features, which include two bromine atoms, one fluorine atom, and a methoxy group attached to the benzene ring. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H5Br2FC_7H_5Br_2F, indicating the presence of multiple halogen atoms that can significantly influence its reactivity and interaction with biological targets. The methoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. A study focusing on various halogenated compounds demonstrated that those with bromine substitutions showed significant inhibitory effects against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, it demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range across several tested cell lines, indicating potent antiproliferative activity.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)2.1
HeLa (Cervical Cancer)1.8
A549 (Lung Cancer)3.0

These results suggest that the compound's halogenated structure may enhance its ability to interact with cellular targets involved in proliferation and survival.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit key enzymes involved in cancer metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.

Case Studies

A notable study examined the effects of various halogenated compounds on human cancer cell lines. The findings indicated that the introduction of bromine and fluorine atoms significantly enhanced cytotoxicity compared to non-halogenated counterparts. Additionally, the presence of the methoxy group was associated with improved efficacy in disrupting cellular functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-Dibromo-2-fluoro-3-methoxybenzene, and how do reaction conditions influence yield?

  • Methodology :

  • Electrophilic Substitution : Bromination of fluorinated methoxybenzene precursors using Br₂ in the presence of FeCl₃ or AlCl₃ as catalysts. Temperature control (0–25°C) minimizes side reactions like debromination .

  • Nucleophilic Substitution : Substitution of nitro or methoxy groups in 1,4-dihaloarenes using NaOMe/KOtBu under anhydrous conditions. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics .

  • Yield Optimization : Lower temperatures (e.g., −10°C) improve selectivity for dibromination, while higher temperatures (40–60°C) risk decomposition .

    • Data Table :
MethodCatalyst/SolventTemp. RangeYield (%)Byproducts
Electrophilic Br₂FeCl₃/CH₂Cl₂0–25°C65–75Mono-brominated
Nucleophilic (NaOMe)DMF80°C50–60Dehalogenated

Q. How can researchers validate the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorine atoms) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₅Br₂FO) and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges in halogenated aromatics .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to respiratory and skin irritation risks .
  • Avoid contact with reducing agents (e.g., SnCl₂), which may release HBr .
  • Store in amber glass under inert gas (Ar/N₂) to prevent light- or moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?

  • Mechanistic Insight :

  • The electron-withdrawing fluorine and bromine atoms direct electrophiles (e.g., NO₂⁺) to the para position relative to methoxy groups. Computational DFT studies (e.g., Gaussian 09) model charge distribution and transition states .
  • Steric effects from bromine may hinder substitution at C-3, favoring C-5 in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts?

  • Troubleshooting :

  • Byproduct Analysis : GC-MS/HPLC to identify impurities (e.g., dehalogenated products from over-reduction) .
  • Kinetic vs. Thermodynamic Control : Varying reaction time/temperature alters product ratios. For example, shorter reaction times (1h) favor kinetic products, while extended times (24h) may shift equilibria .

Q. How stable is this compound under acidic/basic conditions?

  • Stability Studies :

  • Acidic Conditions (pH <3) : Methoxy groups hydrolyze to hydroxyls at >60°C, requiring pH buffers for stability .

  • Basic Conditions (pH >10) : Risk of nucleophilic displacement of fluorine by OH⁻, monitored via ¹⁹F NMR .

    • Data Table :
ConditionTemp.Degradation PathwayHalf-life (h)
1M HCl (25°C)25°CMethoxy hydrolysis>48
1M NaOH (60°C)60°CF⁻ displacement12

Q. What computational tools predict reactivity in cross-coupling applications?

  • Modeling Approaches :

  • Density Functional Theory (DFT) : Calculates activation energies for Pd-catalyzed couplings (e.g., C-Br vs. C-F bond cleavage) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. toluene) on reaction trajectories .

Contradiction Analysis

  • Conflicting Yields in Bromination : Some studies report 75% yields using FeCl₃ , while others note <50% with AlCl₃ due to catalyst poisoning by methoxy groups. Resolution requires pre-complexation of catalysts with Lewis bases .
  • Stability Discrepancies : Variations in reported half-lives under basic conditions may stem from trace metal ions (e.g., Fe³⁺) accelerating degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dibromo-2-fluoro-3-methoxybenzene
Reactant of Route 2
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1,4-Dibromo-2-fluoro-3-methoxybenzene

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